molecular formula C31H32FNO10 B583304 Pitavastatin 3-Ether Glucuronide CAS No. 224320-11-0

Pitavastatin 3-Ether Glucuronide

Cat. No. B583304
CAS RN: 224320-11-0
M. Wt: 597.592
InChI Key: JXYJZHURUPDUSA-SEKOGJSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pitavastatin 3-Ether Glucuronide is one of the metabolites of Pitavastatin . Pitavastatin, also known as Itavastatin, is a potent HMG-CoA reductase inhibitor . It is used to lower lipid levels and reduce the risk of cardiovascular disease .

Scientific Research Applications

Cardiovascular Disease Prevention

Pitavastatin 3-Ether Glucuronide, a metabolite of pitavastatin, has shown promise in cardiovascular disease prevention. Multiple clinical trials have demonstrated the benefits of statins (including pitavastatin) in reducing major cardiovascular adverse events in both primary and secondary prevention . Specifically, in patients with coronary artery disease, pitavastatin decreases coronary atherosclerotic plaque volume and composition, leading to atheroma stabilization. Intravascular ultrasound studies have revealed favorable changes in plaque morphology induced by pitavastatin, including increased fibrous cap thickness and decreased plaque and lipid volume indexes.

Dyslipidemia Treatment

Pitavastatin 3-Ether Glucuronide is a potent 3-hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. It is indicated for the treatment of hypercholesterolemia and mixed dyslipidemia. The principal metabolic pathway of pitavastatin involves glucuronidation via UDP-glucuronosyltransferases (UGT) 1A1, UGT1A3, and UGT2B7 . By inhibiting HMG-CoA reductase, pitavastatin reduces cholesterol synthesis, leading to improved lipid profiles.

Immunomodulation

Interestingly, pitavastatin has been found to inhibit T-cell proliferation. It enhances the expression of active caspases-3/7 in T cells, suggesting potential immunomodulatory effects. Supplementation with mevalonate (MVA) or cholesterol reverses this effect, highlighting the role of the mevalonate pathway in pitavastatin’s immunomodulatory action .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(E,2R,4S)-1-carboxy-6-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-4-hydroxyhex-5-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(14-23(35)36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34,37-39H,5-6,13-14H2,(H,35,36)(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYJZHURUPDUSA-SEKOGJSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32FNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pitavastatin 3-Ether Glucuronide

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